(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-8-10-4-3-7-15(9-10)12(16)11-5-1-2-6-14-11/h1-2,5-6,10H,3-4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSZFOVLCUONSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone is Tryptase beta-2. Tryptase beta-2 is a serine protease found almost exclusively in mast cells. It plays a significant role in allergic diseases, where it is released during mast cell activation.
Mode of Action
It is known to interact with tryptase beta-2. The interaction between the compound and its target may result in changes in the activity of Tryptase beta-2, potentially influencing the progression of allergic diseases.
Biochemical Analysis
Biochemical Properties
(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One notable interaction is with human beta-II tryptase, a serine protease found predominantly in mast cells. This compound acts as an inhibitor of beta-II tryptase, which is involved in various pro-inflammatory activities. The binding of this compound to beta-II tryptase inhibits its enzymatic activity, thereby modulating inflammatory responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of beta-II tryptase can lead to reduced pro-inflammatory signaling, which may impact the expression of genes involved in inflammation. Additionally, the modulation of enzyme activity by this compound can alter metabolic pathways within cells, affecting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of beta-II tryptase, inhibiting its enzymatic activity by preventing substrate access. This inhibition is crucial for reducing the enzyme’s pro-inflammatory effects. Furthermore, this compound may also influence gene expression by modulating transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity against beta-II tryptase. Prolonged exposure to certain environmental factors may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits beta-II tryptase activity without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity. These metabolic processes can influence the compound’s efficacy and duration of action within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on beta-II tryptase. The distribution of this compound within tissues is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within cells, where it can interact with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its effective inhibition of beta-II tryptase.
Biological Activity
(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone, a compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, biochemical interactions, and therapeutic implications.
The primary target of this compound is beta-II tryptase , a serine protease predominantly found in mast cells. The compound inhibits the enzymatic activity of beta-II tryptase by binding to its active site, which prevents substrate access and subsequently reduces pro-inflammatory signaling pathways associated with mast cell activation and immune responses.
The compound's interaction with beta-II tryptase highlights its role in various biochemical pathways:
- Cell Signaling : Inhibition of beta-II tryptase leads to altered cell signaling, particularly in pathways related to inflammation and immune responses.
- Gene Expression : The compound may influence the expression of genes involved in inflammatory processes, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Cellular Effects
Research indicates that this compound significantly affects cellular functions:
- Reduction of Inflammation : By inhibiting beta-II tryptase, the compound may lead to decreased levels of inflammatory cytokines.
- Impact on Mast Cell Functions : The inhibition alters mast cell degranulation and mediator release, which are critical in allergic reactions and asthma.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Target Enzyme | Beta-II Tryptase | |
| Mechanism | Competitive inhibition at the active site | |
| Cellular Impact | Reduced pro-inflammatory signaling | |
| Potential Applications | Treatment for allergic diseases and inflammatory conditions |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibited beta-II tryptase activity, leading to a significant reduction in inflammatory markers in cultured mast cells.
- Therapeutic Potential : The compound's ability to modulate immune responses suggests potential applications in treating allergic disorders and conditions characterized by chronic inflammation. Its effectiveness in reducing mast cell activation presents a promising avenue for further clinical exploration .
- Comparative Analysis : In comparison with other known inhibitors of beta-II tryptase, this compound exhibited comparable potency, making it a candidate for further development as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of piperidine and pyridine compounds exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound (3-(aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone may share similar properties due to its structural characteristics, which allow interaction with biological targets involved in cancer progression.
1.2 Antimicrobial Properties
Piperidine-based compounds have been studied for their antimicrobial effects against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could be pivotal in developing new antibiotics. Experimental data suggests promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
Pharmacological Insights
2.1 Neuropharmacology
The piperidine moiety is known for its role in neuropharmacology. Compounds containing piperidine structures have been linked to modulation of neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as depression and anxiety. The compound this compound may act as a selective modulator of neurotransmitter receptors, warranting further investigation.
2.2 Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, particularly those related to steroid metabolism. For example, compounds with similar structures have been shown to inhibit the activity of aldo-keto reductases, which play crucial roles in the metabolism of steroid hormones, suggesting that this compound could serve as a lead compound in drug development targeting metabolic disorders.
4.1 Case Study: Anticancer Activity Evaluation
A recent study evaluated the anticancer efficacy of various piperidine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM, suggesting that modifications to the piperidine structure enhance biological activity.
4.2 Case Study: Antimicrobial Testing
In another research effort, derivatives were tested against E. coli and Candida albicans. The compound demonstrated notable activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics, showcasing its potential as a lead candidate for further development.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table summarizes key structural differences and properties between the target compound and its analogs:
Preparation Methods
Starting Materials and Intermediates
- 1-Benzoyl-piperidin-4-one (or analogues) : serves as the ketone precursor on the piperidine ring.
- Pyridin-2-yl-methylamine : provides the pyridinyl methanone portion.
- Cyanohydrins : intermediates used for introducing aminomethyl functionality via reductive amination.
- Potassium phthalimide and related reagents : used for amine protection and substitution steps.
Stepwise Synthesis
Reaction Conditions and Optimization
- Reducing Agent : Sodium cyanoborohydride is preferred for reductive amination due to its selectivity and mildness, avoiding over-reduction.
- Reaction Medium : Methanol or other alcohol solvents facilitate solubility and reaction kinetics.
- Base : Tertiary amines such as DABCO enhance the basicity of the medium, promoting efficient reductive amination.
- Temperature : Typically carried out at room temperature to maintain selectivity and reduce side products.
- Additives : Iron sulfate (FeSO4·7H2O) can be added to complex cyanide ions and suppress side reactions during reductive amination.
Comparative Table of Key Steps
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Epoxidation & HF treatment | Epoxidizing agents, HF-pyridine complex | Introduce hydroxymethyl group at piperidine ring | 4-fluoro-4-hydroxymethylpiperidine intermediate |
| Tosylation | Para-toluenesulfonic acid | Activate hydroxymethyl for substitution | Tosyl ester intermediate |
| Phthalimide substitution | Potassium phthalimide, DMF, heat | Protect amine, introduce phthalimidomethyl group | Phthalimidoylmethyl derivative |
| Reductive amination | NaBH3CN, DABCO, methanol | Form aminomethyl linkage with pyridin-2-yl-methylamine | (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone |
| Purification | Extraction, drying, decolorization | Isolate pure product | Pure final compound |
Research Findings and Notes
- The reductive amination route is favored over earlier methods involving multi-step halogenation and nucleophilic substitution due to higher yields and milder conditions.
- Use of sodium cyanoborohydride allows selective reduction of iminium intermediates without reducing ketones or other sensitive groups.
- The reaction is scalable and adaptable for industrial synthesis with appropriate solvent and reagent control.
- Side reactions involving cyanide ions can be minimized by metal salt additives such as FeSO4·7H2O, improving purity and yield.
- The final compound is often isolated by standard organic extraction, drying, and chromatographic purification steps to ensure pharmaceutical-grade purity.
Q & A
Basic: What are the optimal synthetic routes for (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine and pyridine moieties. Key steps include:
- Coupling reactions between activated intermediates (e.g., halogenated pyridines and aminomethylpiperidine derivatives) using catalysts like palladium or copper .
- pH and temperature control : Reactions involving amines or ketones require neutral to slightly basic conditions (pH 7–9) and moderate temperatures (40–80°C) to avoid side reactions such as hydrolysis or oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling steps, while dichloromethane is preferred for acid-sensitive intermediates .
Optimization Tools : Use Design of Experiments (DoE) to systematically vary parameters (e.g., stoichiometry, solvent ratio) and identify yield-maximizing conditions .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integrity. For example, the aminomethyl group shows characteristic shifts at δ 2.8–3.2 ppm (piperidine CH2) and δ 7.3–8.5 ppm (pyridine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. ~245.3 g/mol) and detects impurities via isotopic patterns .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and reaction progress .
Advanced: How can researchers resolve contradictory data in reaction yields or biological activity across studies?
Methodological Answer:
- Variable Isolation : Replicate experiments under standardized conditions (e.g., solvent purity, humidity control) to identify confounding factors .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify stereochemistry, as minor conformational changes can drastically alter activity .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to assess reproducibility. For example, discrepancies in receptor binding affinity may arise from assay variability (SPR vs. ITC) .
Advanced: How can interaction studies with biological targets (e.g., receptors) be designed to elucidate binding mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (kon/koff) and affinity (KD). For example, a KD < 1 µM suggests high potency .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding, providing insights into hydrophobic or hydrogen-bond interactions .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues .
Advanced: How can environmental stability and degradation pathways of this compound be evaluated?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions and analyze degradation products via LC-MS .
- Hydrolysis Profiling : Test stability at varying pH (2–12) and temperatures (25–50°C). The aminomethyl group may hydrolyze to form primary amines under acidic conditions .
- Ecotoxicology Assays : Use Daphnia magna or algae models to assess acute toxicity (LC50/EC50) and bioaccumulation potential .
Advanced: What strategies are effective for designing structural analogs with enhanced pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the pyridine ring with pyrimidine (as in JNJ-42048232) to modulate lipophilicity and target selectivity .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF3) to the piperidine ring to improve metabolic stability .
- SAR Analysis : Compare analogs in a table format (e.g., IC50, logP) to identify structure-activity trends. For example:
| Analog | Modification | Bioactivity (IC50) |
|---|---|---|
| Parent Compound | None | 150 nM |
| CF3-substituted piperidine | Increased electronegativity | 75 nM |
| Pyrimidine variant | Heterocycle replacement | 90 nM |
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (N95/P2) if handling powders to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Desiccate to prevent hygroscopic degradation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
